molecular formula C9H11F2NO B6326374 2,4-Difluoro-6-hydroxy-N,N-dimethylbenzylamine;  97% CAS No. 900512-24-5

2,4-Difluoro-6-hydroxy-N,N-dimethylbenzylamine; 97%

Cat. No. B6326374
CAS RN: 900512-24-5
M. Wt: 187.19 g/mol
InChI Key: LOIZVCTWWGCRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-6-hydroxy-N,N-dimethylbenzylamine, or 2,4-Difluoro-6-OH-DMAB, is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It is used as a reagent in organic synthesis and as a starting material for the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the production of polymers and in the synthesis of polymers and polymeric materials. The compound has a molecular formula of C7H9F2NO and a molecular weight of 155.14 g/mol.

Scientific Research Applications

2,4-Difluoro-6-OH-DMAB has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the production of pharmaceuticals, agrochemicals, and other organic compounds, and as a catalyst in the production of polymers and in the synthesis of polymeric materials. It is also used in the synthesis of a variety of compounds, including drugs, dyes, and pigments. It is also used in the synthesis of polymeric materials and in the production of polymers.

Mechanism of Action

2,4-Difluoro-6-OH-DMAB is an organic compound with a wide range of applications in both scientific research and industrial processes. It acts as a catalyst in the production of polymers and in the synthesis of polymeric materials. It is also used in the synthesis of a variety of compounds, including drugs, dyes, and pigments. The compound is also used in the production of polymers and in the synthesis of polymeric materials.
Biochemical and Physiological Effects
2,4-Difluoro-6-OH-DMAB has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can inhibit the growth of certain bacteria and fungi and can also act as an antioxidant. It has also been shown to possess anti-inflammatory and anti-cancer properties. In addition, the compound has been found to be effective in treating certain neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2,4-Difluoro-6-OH-DMAB has a wide range of applications in scientific research and industrial processes. It is a relatively inexpensive reagent and is easy to obtain. It is also relatively stable and can be stored for long periods of time. However, the compound is toxic and should be used with caution in laboratory experiments. In addition, it should not be used in the production of drugs or other pharmaceuticals.

Future Directions

There are a number of potential future directions for the use of 2,4-Difluoro-6-OH-DMAB. These include further exploration of its potential applications in organic synthesis, the production of pharmaceuticals, agrochemicals, and other organic compounds, and its use as a catalyst in the production of polymers and in the synthesis of polymeric materials. In addition, further research could be done to explore the compound's potential therapeutic benefits, such as its potential anti-inflammatory and anti-cancer properties. Finally, further research could also be done to explore the compound's potential use in the production of polymeric materials and in the synthesis of polymeric materials.

Synthesis Methods

2,4-Difluoro-6-OH-DMAB is prepared from the reaction of 2,4-difluorobenzaldehyde and dimethyl amine in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The reaction is complete when the reaction mixture is heated to a temperature of 80°C and the reaction mixture is then cooled to room temperature.

properties

IUPAC Name

2-[(dimethylamino)methyl]-3,5-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-12(2)5-7-8(11)3-6(10)4-9(7)13/h3-4,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIZVCTWWGCRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.